molecular formula C9H10Cl2N2O B094013 2,6-Dichlorophenethylurea CAS No. 17291-86-0

2,6-Dichlorophenethylurea

Cat. No.: B094013
CAS No.: 17291-86-0
M. Wt: 233.09 g/mol
InChI Key: WHCIYAMCNYHKDJ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenethylurea is a urea derivative characterized by a phenethyl group substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. While direct synthesis or application data for this compound are absent in the provided evidence, its structural framework aligns with urea-based agrochemicals documented in pesticide literature. Urea derivatives are widely utilized in agriculture due to their herbicidal or insecticidal properties, often mediated by inhibition of acetolactate synthase (ALS) or chitin synthesis in pests .

Properties

CAS No.

17291-86-0

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)ethylurea

InChI

InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14)

InChI Key

WHCIYAMCNYHKDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects in Urea-Based Pesticides

The position and nature of substituents on the aromatic ring significantly influence bioactivity. highlights several urea derivatives with varying halogenation patterns:

Compound Name Substituents on Aromatic Ring Functional Group Application
Cyclosulfamuron 4,6-dimethoxy-2-pyrimidinyl Urea Herbicide
Teflubenzuron 3,5-dichloro-2,4-difluoro Benzamide-urea Insecticide
Hexaflumuron 3,5-dichloro-4-(tetrafluoroethoxy) Urea Insect growth regulator
2,6-Dichlorophenethylurea* 2,6-dichloro-phenethyl Urea [Inferred pesticide]

*Hypothetical classification based on structural parallels.

Key findings:

  • Electron-withdrawing groups : Fluorine substitutions (e.g., in teflubenzuron) enhance metabolic stability and membrane permeability, whereas methoxy groups (e.g., cyclosulfamuron) may improve soil mobility .

Urea vs. Thiourea Functionality

provides safety data for (2,6-dichlorophenyl)thiourea, a structural analog where the urea oxygen is replaced with sulfur:

Property (2,6-Dichlorophenyl)thiourea 2,6-Dichlorophenethylurea*
Functional group Thiourea (C=S) Urea (C=O)
Stability Lower thermal stability Higher stability
Toxicity Higher acute toxicity Likely lower toxicity
CAS Number 6590-91-6 Not available

*Inferred properties based on urea-thiourea comparisons.

Thioureas are generally more reactive due to sulfur’s polarizability, increasing their interaction with biological thiols but also raising toxicity risks . This suggests 2,6-Dichlorophenethylurea may offer a safer profile for agricultural use compared to its thiourea counterpart.

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